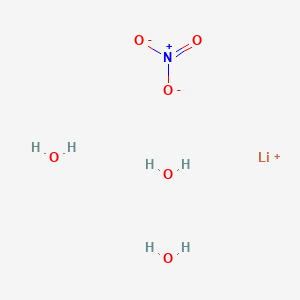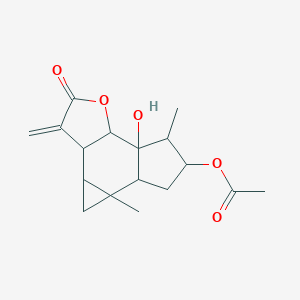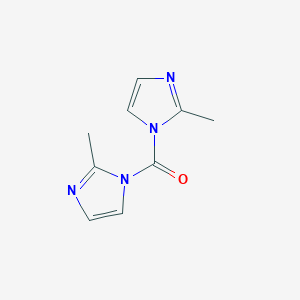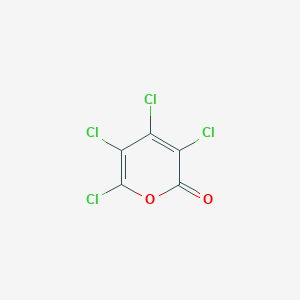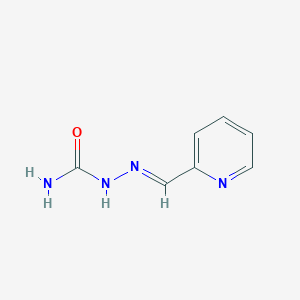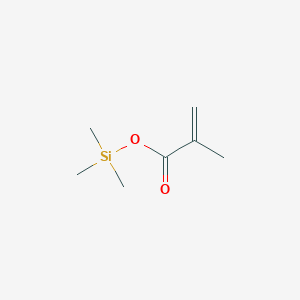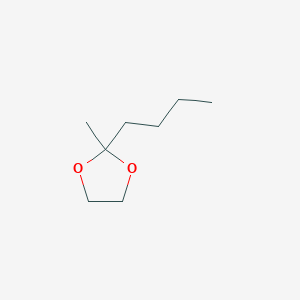
2-Butyl-2-methyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-2-methyl-1,3-dioxolane is a chemical compound that is commonly used in scientific research. This compound is also known as BMD and is a cyclic acetal. It has a molecular formula of C8H16O2 and a molecular weight of 144.21 g/mol.
Mecanismo De Acción
The mechanism of action of 2-Butyl-2-methyl-1,3-dioxolane is not well understood. However, it is believed that its cyclic structure allows it to act as a protecting group for aldehydes and ketones. It can also act as a nucleophile in some reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 2-Butyl-2-methyl-1,3-dioxolane. However, it has been shown to have low toxicity and is not expected to cause harm to humans or animals when used in laboratory settings.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Butyl-2-methyl-1,3-dioxolane in laboratory experiments is its high boiling point and low vapor pressure. This makes it an ideal solvent for reactions that require high temperatures. Additionally, its non-polar nature makes it an excellent solvent for non-polar compounds. However, one limitation of using 2-Butyl-2-methyl-1,3-dioxolane is that it is not a universal solvent and may not be suitable for all types of reactions.
Direcciones Futuras
There are many future directions for the use of 2-Butyl-2-methyl-1,3-dioxolane in scientific research. One area of interest is its potential use as a green solvent. Its low toxicity and low environmental impact make it an attractive alternative to traditional solvents. Additionally, further research is needed to understand its mechanism of action and to identify new applications for this compound in organic synthesis.
Conclusion:
In conclusion, 2-Butyl-2-methyl-1,3-dioxolane is a useful compound in scientific research due to its solvent and reagent properties. Its high boiling point and low toxicity make it an ideal solvent for many laboratory experiments. While there is still much to learn about its mechanism of action, there are many potential future applications for this compound in organic synthesis and as a green solvent.
Métodos De Síntesis
The synthesis of 2-Butyl-2-methyl-1,3-dioxolane is typically done through a reaction between butanal and methyl vinyl ketone. The reaction is catalyzed by a Lewis acid, such as boron trifluoride etherate. The product is then purified through distillation and recrystallization. This method has been used successfully in many laboratories, and the yield is typically high.
Aplicaciones Científicas De Investigación
2-Butyl-2-methyl-1,3-dioxolane has many scientific research applications. It is commonly used as a solvent for organic compounds, as it is a non-polar solvent that is soluble in many organic solvents. It has also been used as a reagent in organic synthesis. Additionally, 2-Butyl-2-methyl-1,3-dioxolane has been used as a flavoring agent in the food industry due to its fruity aroma.
Propiedades
Número CAS |
14447-27-9 |
|---|---|
Nombre del producto |
2-Butyl-2-methyl-1,3-dioxolane |
Fórmula molecular |
C8H16O2 |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
2-butyl-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C8H16O2/c1-3-4-5-8(2)9-6-7-10-8/h3-7H2,1-2H3 |
Clave InChI |
WPNRGSXMXKEVEJ-UHFFFAOYSA-N |
SMILES |
CCCCC1(OCCO1)C |
SMILES canónico |
CCCCC1(OCCO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



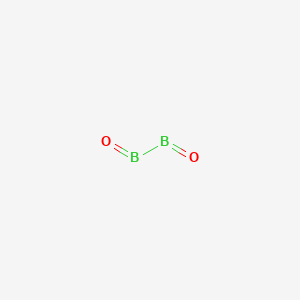
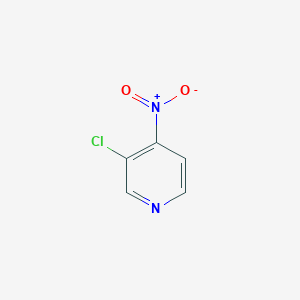

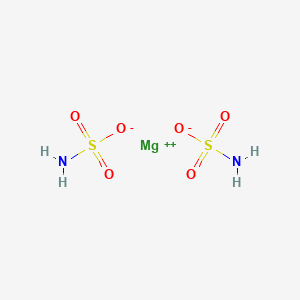
![12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine](/img/structure/B80111.png)
